molecular formula C24H21NO5 B3532124 4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate

4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate

Cat. No. B3532124
M. Wt: 403.4 g/mol
InChI Key: JJXBBWGCWBONNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate is a chemical compound that belongs to the family of benzoyl derivatives. It is used in scientific research for its potential pharmacological and therapeutic properties.

Mechanism of Action

The mechanism of action of 4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to induce apoptosis and inhibit the angiogenesis process.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate in lab experiments include its potential therapeutic properties, its ease of synthesis, and its availability. However, its limitations include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate. These include further studies on its potential therapeutic properties, its mechanism of action, and its toxicity. Additionally, the development of more efficient synthesis methods and the use of novel drug delivery systems could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate is a chemical compound that has potential pharmacological and therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(4-acetylphenyl)methyl 3-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-16(26)18-8-6-17(7-9-18)15-30-24(28)20-4-3-5-21(14-20)25-23(27)19-10-12-22(29-2)13-11-19/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBBWGCWBONNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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